

# An In-depth Technical Guide to 6-Aminopicolinonitrile (CAS Number: 370556-44-8)

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## Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

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## Introduction

**6-Aminopicolinonitrile**, with the Chemical Abstracts Service (CAS) number 370556-44-8, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structural scaffold is recognized as a key component in the development of kinase inhibitors, particularly for Discoidin Domain Receptor 1 (DDR1). This technical guide provides a comprehensive overview of the available information on **6-aminopicolinonitrile**, including its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a precursor for DDR1 inhibitors.

## Chemical and Physical Properties

**6-Aminopicolinonitrile**, also known as 6-amino-2-pyridinecarbonitrile, is a solid at room temperature. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	370556-44-8 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	119.12 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	6-aminopyridine-2-carbonitrile <a href="#">[2]</a>
Synonyms	2-Amino-6-cyanopyridine, 6-Aminopyridine-2-carbonitrile <a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H, (H2,8,9) <a href="#">[2]</a>
InChIKey	KSQSBNSABUZDMI-UHFFFAOYSA-N <a href="#">[2]</a>
SMILES	N#Cc1cccc(N)n1

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3-AA	0.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	0
Exact Mass	119.048347172
Monoisotopic Mass	119.048347172
Topological Polar Surface Area	62.7 Å <sup>2</sup>
Heavy Atom Count	9
Formal Charge	0
Complexity	134

# Synthesis and Experimental Protocols

While a specific, detailed, step-by-step protocol for the synthesis of **6-aminopicolinonitrile** is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of related aminopicolinonitrile derivatives. A common strategy involves the amination of a corresponding halogenated picolinonitrile. The following is a representative, generalized protocol for such a transformation.

**Experimental Protocol: General Synthesis of **6-Aminopicolinonitrile** from a Halogenated Precursor**

Materials:

- 6-Halopicolinonitrile (e.g., 6-chloropicolinonitrile or 6-bromopicolinonitrile)
- Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent, or an ammonia surrogate)
- Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
- Palladium or Copper catalyst (optional, for cross-coupling reactions)
- Ligand (optional, for cross-coupling reactions)
- Base (e.g., potassium carbonate, sodium carbonate, or triethylamine)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
- Purification supplies (silica gel for column chromatography, appropriate solvents for elution)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-halopicolinonitrile (1.0 equivalent) in a suitable solvent.
- Addition of Reagents: Add the ammonia source (an excess, typically 2-10 equivalents) and a base (if required, typically 1.5-3.0 equivalents) to the reaction mixture. If a catalyzed reaction

is employed, add the catalyst and ligand at this stage.

- Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reagents (typically ranging from 80 °C to 150 °C). Stir the reaction vigorously for a period of 2 to 24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it may be the desired product or a salt byproduct. The work-up procedure will vary depending on the reaction specifics but generally involves:
  - Filtering the reaction mixture to remove any solids.
  - Quenching the reaction with water.
  - Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
  - Washing the combined organic layers with brine.
  - Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
  - Concentrating the organic solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **6-aminopicolinonitrile**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Biological Activity and Applications in Drug Discovery

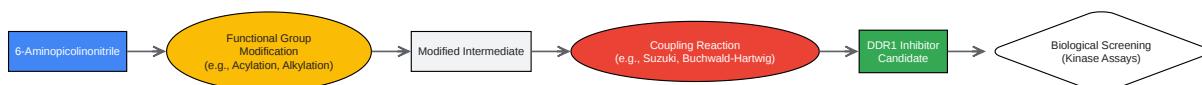
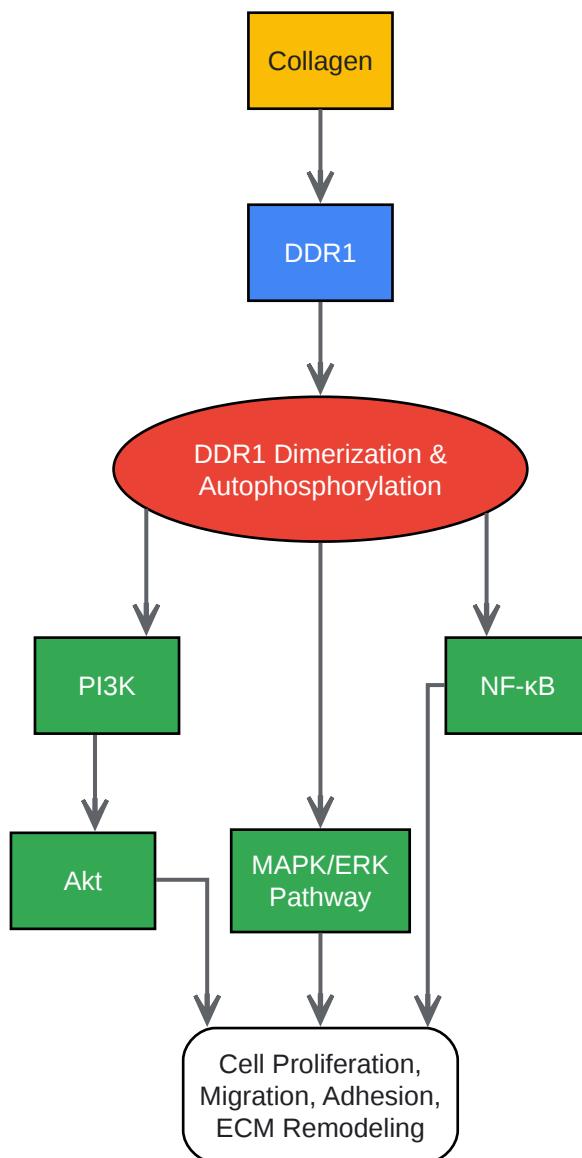
The primary interest in **6-aminopicolinonitrile** within the drug development community stems from its use as a scaffold for the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors. DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including cancer progression, fibrosis, and inflammation.[4]

While specific inhibitory concentrations (e.g., IC<sub>50</sub> values) for **6-aminopicolinonitrile** against DDR1 are not publicly available, numerous patents describe the use of this molecule as a key intermediate in the synthesis of potent and selective DDR1 inhibitors. For context, reported IC<sub>50</sub> values for other small molecule DDR1 inhibitors, such as DDR1-IN-1 and DDR1-IN-2, are in the nanomolar range (105 nM and 6.8 nM, respectively).[5][6] This highlights the potential for derivatives of **6-aminopicolinonitrile** to exhibit significant biological activity.

## Signaling Pathways and Experimental Workflows

### DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, migration, and extracellular matrix remodeling. The following diagram illustrates a simplified overview of the DDR1 signaling pathway.



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